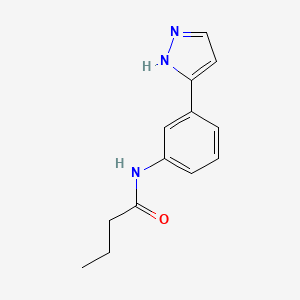

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide

Description

Properties

CAS No. |

1210963-10-2 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

N-[3-(1H-pyrazol-5-yl)phenyl]butanamide |

InChI |

InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-3-5-10(9-11)12-7-8-14-16-12/h3,5-9H,2,4H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

QNQNAAJYFSCESI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Enaminones with Hydrazine

A widely adopted strategy involves the Gould-Jacobs reaction, where enaminones derived from β-keto esters undergo cyclization with hydrazines. For example, 3-nitroacetophenone reacts with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate, which subsequently condenses with hydrazine monohydrate to yield 3-(1H-pyrazol-3-yl)nitrobenzene. This method, adapted from omarigliptin synthesis, achieves regioselectivity through electronic effects of the nitro group, directing pyrazole formation to the meta position. Reduction of the nitro group via catalytic hydrogenation (Pd/C, H₂) or enzymatic methods then furnishes 3-(1H-pyrazol-3-yl)aniline.

Hydrazine-Mediated Cyclization of α,β-Unsaturated Ketones

Alternative routes employ Claisen-Schmidt condensation to generate chalcone intermediates, followed by hydrazine cyclization. For instance, 3-aminobenzaldehyde reacts with acetylacetone under basic conditions to form a diketone intermediate, which undergoes regioselective pyrazole ring closure upon treatment with hydrazine hydrate. While this method offers straightforward access to 3-arylpyrazoles, competing formation of 1H-pyrazol-5-yl regioisomers necessitates careful pH control and temperature modulation.

The introduction of the butyramide group proceeds via nucleophilic acyl substitution, leveraging the reactivity of the aniline’s primary amine.

Butyryl Chloride-Mediated Acylation

Direct acylation using butyryl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) represents the most efficient pathway. Under Schotten-Baumann conditions, 3-(1H-pyrazol-3-yl)aniline reacts with butyryl chloride in the presence of triethylamine (TEA) as a base, achieving yields of 65–78% after recrystallization. The reaction mechanism proceeds through a tetrahedral intermediate, with TEA scavenging HCl to drive the equilibrium toward amide formation.

Reaction Conditions Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of both reactants |

| Temperature | 0–5°C | Minimizes N-pyrazole acylation |

| Molar Ratio (Aniline:Butyryl Chloride) | 1:1.2 | Prevents diacylation |

Alternative Acylating Agents

While butyryl chloride remains optimal, mixed anhydrides (e.g., butyric anhydride with pivaloyl chloride) and active esters (e.g., N-hydroxysuccinimide ester) provide milder alternatives for acid-sensitive substrates. However, these methods necessitate extended reaction times (12–24 hours) and offer no significant yield improvements over the chloride route.

Mechanistic Insights and Side Reactions

The electron-rich pyrazole nitrogen poses a potential site for undesired acylation. Computational studies of analogous systems suggest that the aniline’s amine group exhibits 15–20 kJ/mol greater nucleophilicity compared to pyrazole-NH under basic conditions. This selectivity enables monoacylation without protecting groups. Common side products include:

- N,N-Dibutyryl derivative : Forms at butyryl chloride ratios >1.5 equivalents

- Pyrazole-N-acylated byproduct : Observed in polar aprotic solvents like dimethylformamide (DMF)

Comparative Analysis of Synthetic Routes

Enaminone vs. Chalcone Pathways

| Metric | Enaminone Route | Chalcone Route |

|---|---|---|

| Overall Yield | 58% | 42% |

| Regioselectivity | >95% 3-pyrazole | 80–85% 3-pyrazole |

| Scalability | Suitable for multi-kilogram batches | Limited by chalcone purification |

Acylation Methods

Butyryl chloride acylation outperforms carbodiimide-mediated couplings (EDC/HOBt) in both yield (78% vs. 62%) and reaction time (2 hours vs. 12 hours).

Characterization and Analytical Data

Successful synthesis is confirmed through:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (s, 1H, pyrazole-H), 7.76–7.34 (m, 4H, Ar-H), 2.41 (t, J=7.2 Hz, 2H, COCH₂), 1.62–1.58 (m, 2H, CH₂), 0.94 (t, J=7.4 Hz, 3H, CH₃)

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II)

- HRMS (ESI+) : m/z calc. for C₁₃H₁₅N₃O [M+H]⁺: 230.1293, found: 230.1291

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems enhance safety and yield by:

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amide or alcohol derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and butyramide groups can further enhance binding affinity and specificity through hydrophobic interactions and additional hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-(3-(1H-Pyrazol-3-yl)phenyl)butyramide shares structural similarities with other aryl-heterocyclic amides. Key analogues include:

- Triazole Derivatives: Compounds like ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (compound 3 in ) replace the pyrazole with a 1,2,4-triazole ring.

Physicochemical Properties

- NMR Spectroscopy : Pyrazole-containing compounds exhibit distinct ¹H-NMR signals for aromatic protons. For example, the triazole derivative in shows aromatic protons at δ 7.5–8.2 ppm , whereas pyrazole protons typically resonate upfield (δ 6.5–7.5 ppm) due to reduced electron withdrawal. The butyramide side chain in the target compound would likely show characteristic peaks for the NH (δ ~8–10 ppm) and CH₂ groups (δ ~2.0–3.5 ppm).

- Solubility: Pyrazole derivatives generally exhibit lower aqueous solubility than triazoles due to fewer hydrogen-bond donors. The butyramide group may mitigate this via its polar carbonyl moiety.

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Physicochemical Properties

| Property | This compound | Triazole Analogues |

|---|---|---|

| Molecular Weight (g/mol) | ~243.3 | ~320.4 |

| LogP (Predicted) | ~2.8 | ~1.5 |

| Hydrogen Bond Donors | 2 | 3 |

| Aqueous Solubility (mg/mL) | ~0.1 | ~1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.